N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Overview
Description
“N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine” is a chemical compound with the CAS Number: 1341939-80-7 . It has a molecular weight of 232.31 .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI code is "1S/C12H12N2OS/c1-2-13-12-14-11-8-5-3-4-6-9(8)15-7-10(11)16-12/h3-6H,2,7H2,1H3,(H,13,14)" .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 232.31 .Scientific Research Applications
Multicomponent Synthesis and Molecular Structures
N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine is involved in the synthesis of novel penta-heterocyclic ring systems, including chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-ones and chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-ones. These compounds are synthesized through multicomponent reactions, demonstrating the versatility of this compound in creating complex molecular architectures. Such reactions are facilitated by various catalysts, including FeCl3-SiO2 and CuCl2⋅2H2O, under mild conditions, highlighting the compound's role in efficient and environmentally friendly synthetic methodologies (Gomha & Riyadh, 2013); (Liu et al., 2014); (Jin et al., 2015).
Catalysis and Green Chemistry
Research on this compound derivatives emphasizes the importance of green chemistry principles. For instance, TiO2 nanopowder has been utilized as a reusable catalyst in the synthesis of chromeno[4,3-e][1,3]oxazine derivatives, showcasing an environmentally benign approach with easy work-up and excellent yields. Such methodologies underscore the compound's role in advancing sustainable chemical practices (Mondal et al., 2014).
Fluorescence and Luminescence Properties
Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, related to this compound, exhibit high fluorescence quantum yields, highlighting their potential as luminescence or fluorescence probes. This aspect opens up possibilities for their application in material science, particularly in the development of new fluorescent materials and sensors (Liu et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to show diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Thiazole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives often result in changes in cellular signaling, gene expression, and metabolic processes .
Properties
IUPAC Name |
N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-13-12-14-11-8-5-3-4-6-9(8)15-7-10(11)16-12/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDBGOZCYRZJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(S1)COC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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